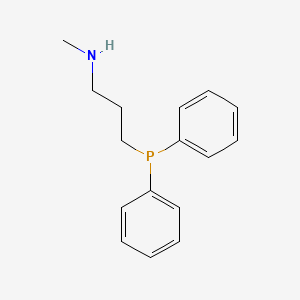
3-diphenylphosphanyl-N-methyl-propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-diphenylphosphanyl-N-methyl-propan-1-amine typically involves the reaction of diphenylphosphine with N-methyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as distillation or recrystallization to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Diphenylphosphanyl-N-methyl-propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as alkyl halides or aryl halides are often used in substitution reactions.
Major Products:
Oxidation: The major product is typically a .
Substitution: The major products depend on the specific reagents used but generally include alkylated or arylated phosphines .
Aplicaciones Científicas De Investigación
3-Diphenylphosphanyl-N-methyl-propan-1-amine has several applications in scientific research:
Chemistry: It is used as a ligand in and .
Biology: .
Medicine: While not widely used in medicine, its derivatives could be explored for pharmaceutical applications .
Industry: It is used in the synthesis of fine chemicals and pharmaceutical intermediates .
Mecanismo De Acción
The mechanism by which 3-diphenylphosphanyl-N-methyl-propan-1-amine exerts its effects is primarily through its role as a ligand . It coordinates with metal centers to form complexes that can catalyze various chemical reactions. The phosphine group acts as a donor , providing electron density to the metal center, which facilitates the catalytic process .
Comparación Con Compuestos Similares
- 3-Diphenylphosphanyl-propylamine
- 2-Diphenylphosphinoethylamine
- 4-Diphenylphosphinobenzoic acid
Comparison:
- 3-Diphenylphosphanyl-N-methyl-propan-1-amine is unique due to the presence of the N-methyl group , which can influence its steric and electronic properties .
- Compared to 3-Diphenylphosphanyl-propylamine , the N-methyl derivative may exhibit different reactivity and coordination behavior .
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C16H20NP |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
3-diphenylphosphanyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H20NP/c1-17-13-8-14-18(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3 |
Clave InChI |
SXPXCMLARZQWCJ-UHFFFAOYSA-N |
SMILES canónico |
CNCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)
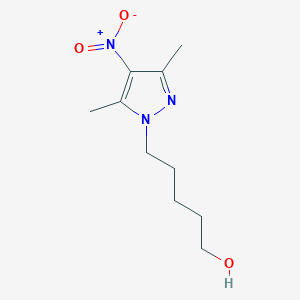

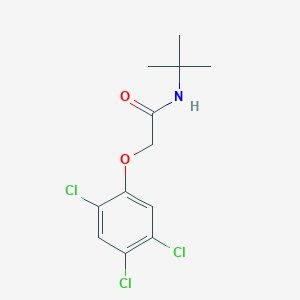
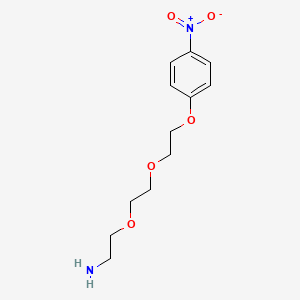
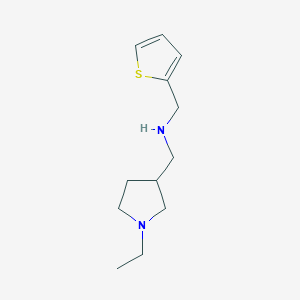
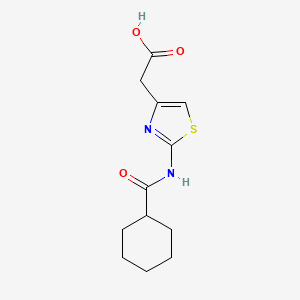
![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)
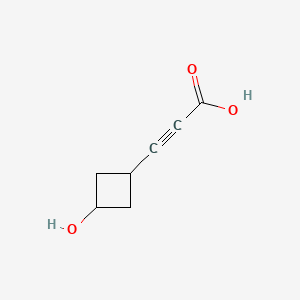
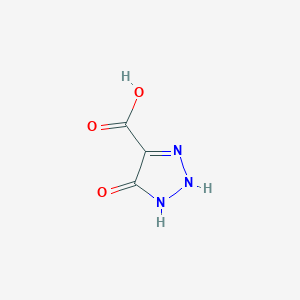
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
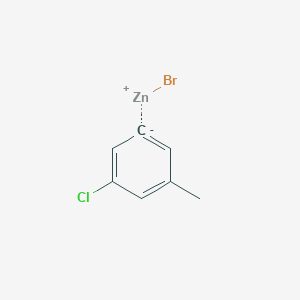
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
